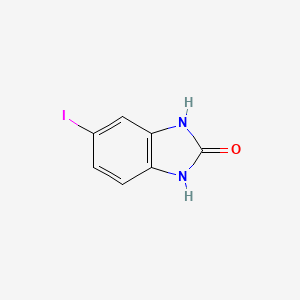

5-Iodo-1,3-dihydro-benzimidazol-2-one

Descripción

Historical Context of Benzimidazolone Scaffolds in Medicinal Chemistry and Drug Discovery

The journey of the benzimidazole (B57391) scaffold, a bicyclic system composed of fused benzene (B151609) and imidazole (B134444) rings, began with the investigation of vitamin B12. Its structural similarity to naturally occurring nucleotides allows it to readily interact with biological macromolecules, a feature that medicinal chemists have exploited for over a century. researchgate.net This has led to the development of a vast library of benzimidazole-containing compounds with a wide array of pharmacological activities, including anthelmintic, antiviral, anticancer, and antihistaminic properties. irb.hr

The introduction of an oxo group at the 2-position, creating the benzimidazol-2-one (B1210169) (or benzimidazolone) scaffold, further expanded the therapeutic potential of this heterocyclic system. These compounds have been investigated for a range of biological activities, including as antipsychotics, antibacterial agents, and inhibitors of various enzymes. uctm.edu The development of efficient synthetic methods, such as the cyclocarbonylation of o-phenylenediamines, has facilitated the exploration of this chemical space, making the benzimidazolone scaffold a cornerstone in modern drug discovery programs. mdpi.com

Significance of Halogenated Heterocycles in Pharmaceutical Sciences

The incorporation of halogen atoms into heterocyclic scaffolds is a well-established strategy in pharmaceutical chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule. Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. nih.gov Increased lipophilicity can enhance membrane permeability, a crucial factor for drug absorption and distribution. nih.gov

Furthermore, halogen atoms, particularly iodine, can participate in specific non-covalent interactions known as halogen bonds. This type of interaction, where the halogen atom acts as an electrophilic species, can contribute to the binding affinity and selectivity of a ligand for its protein target. The unique electronic properties of halogens can therefore be leveraged to fine-tune the biological activity of a drug candidate.

Research Landscape of 5-Iodo-1,3-dihydro-benzimidazol-2-one Derivatives

The specific compound, this compound, with the chemical formula C7H5IN2O, has been a subject of interest primarily as a building block in the synthesis of more complex molecules with potential therapeutic applications. 1pchem.com While research focusing solely on the biological profile of the parent this compound is not extensively documented in publicly available literature, its derivatives have been explored for various pharmacological activities.

The presence of the iodine atom at the 5-position of the benzimidazolone ring offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships. Research into its derivatives has spanned several therapeutic areas, most notably in the development of anticancer and antimicrobial agents.

For instance, studies have shown that benzimidazolone derivatives, including those with halogen substitutions, exhibit antiproliferative activity against various cancer cell lines. figshare.combohrium.comnih.gov The mechanism of action for such compounds can vary, but often involves the inhibition of key enzymes or disruption of cellular processes essential for cancer cell growth and survival.

In the realm of infectious diseases, halogenated benzimidazole derivatives have demonstrated potential as antibacterial and antituberculosis agents. nih.gov The strategic placement of the iodo substituent on the benzimidazolone core can influence the compound's interaction with microbial targets, leading to the inhibition of bacterial growth.

The table below summarizes the key research areas for derivatives of this compound.

| Research Area | Investigated Activities | Key Findings |

| Oncology | Antiproliferative activity against various cancer cell lines. | Halogenated benzimidazolone derivatives have shown cytotoxic effects, suggesting potential as anticancer agents. figshare.combohrium.comnih.gov |

| Infectious Diseases | Antibacterial and antituberculosis activity. | Derivatives have exhibited inhibitory activity against bacterial and mycobacterial strains. nih.gov |

| Synthetic Chemistry | Use as a versatile chemical intermediate. | The iodo group serves as a key functional group for the synthesis of more complex molecules through cross-coupling reactions. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-iodo-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYVBTDFXAZDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476982 | |

| Record name | 5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40644-14-2 | |

| Record name | 5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodo 1,3 Dihydro Benzimidazol 2 One and Its Derivatives

Established Synthetic Pathways for Benzimidazolones

Traditional methods for the synthesis of the benzimidazolone ring system have been well-documented and provide reliable routes to a wide array of derivatives. These foundational methods often involve the cyclization of appropriately substituted benzene (B151609) precursors.

Cyclocarbonylation of 1,2-Diaminobenzenes

A primary and widely employed method for constructing the benzimidazolone core is the cyclocarbonylation of 1,2-diaminobenzenes. This approach involves the reaction of a substituted o-phenylenediamine (B120857) with a carbonylating agent to form the cyclic urea (B33335) structure. For the synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one, the starting material would be 4-iodo-1,2-diaminobenzene.

The most common carbonylating agent used historically is the highly toxic phosgene (B1210022) (COCl₂). However, due to safety concerns, a variety of phosgene equivalents have been developed and are now more commonly used. These include diphosgene (trichloromethyl chloroformate), triphosgene (B27547) (bis(trichloromethyl) carbonate), 1,1'-carbonyldiimidazole (B1668759) (CDI), and urea.

The reaction with urea is an accessible and often high-yielding method. It typically involves heating a mixture of the 1,2-diaminobenzene derivative and urea, which thermally decomposes to generate isocyanic acid in situ, followed by cyclization.

Table 1: Examples of Cyclocarbonylation for Benzimidazolone Synthesis An interactive data table should be generated here based on the provided data.

| Starting Material | Carbonylating Agent | Reaction Conditions | Product | Yield (%) |

| 4-Iodo-1,2-diaminobenzene | Urea | Heat | This compound | Not specified |

| o-Phenylenediamine | 1,1'-Carbonyldiimidazole (CDI) | THF/PEG300, 160 °C (batch) | 1,3-Dihydro-benzimidazol-2-one | 40 |

| o-Phenylenediamine | 1,1'-Carbonyldiimidazole (CDI) | Flow, 210 °C | 1,3-Dihydro-benzimidazol-2-one | >95 |

Transformations from Benzimidazolium Salts

Benzimidazolium salts can serve as precursors to benzimidazolones through oxidation. This method involves the initial synthesis of a substituted benzimidazole (B57391), followed by quaternization to form the benzimidazolium salt, and subsequent oxidation of the C2 position. While this is a viable route, it is less direct than other methods for preparing simple benzimidazolones. The oxidation can be achieved using various oxidizing agents in the presence of a base. This method is particularly useful for accessing specific N-substituted benzimidazolones.

Synthesis from Arylureas

The intramolecular cyclization of arylureas is another fundamental strategy for the synthesis of benzimidazolones. For the preparation of this compound, this would involve the synthesis of an N-arylurea derived from 4-iodoaniline, which is then induced to cyclize.

This cyclization can be promoted under various conditions, including thermal, acid-catalyzed, or metal-catalyzed reactions. For instance, intramolecular N-arylations of ureas to form benzimidazol-2-ones can occur in the presence of a base like potassium hydroxide (B78521) in a solvent such as DMSO at ambient temperatures, often providing high yields and tolerating a range of functional groups. nih.gov Palladium-catalyzed cyclization of ureas has also been shown to be an effective method. organic-chemistry.org

Curtius Reaction of Anthranilic Acids or Phthalic Anhydrides

The Curtius rearrangement provides an alternative pathway to benzimidazolones starting from anthranilic acids. researchgate.net This reaction involves the conversion of a carboxylic acid to an acyl azide, which then rearranges upon heating to form an isocyanate. nih.govnih.gov In the context of benzimidazolone synthesis, an appropriately substituted anthranilic acid, such as 2-amino-5-iodobenzoic acid, would be the starting material.

Advanced Synthetic Strategies for Halogenated Benzimidazolones

More recently, advanced synthetic methods have been developed to provide more efficient and direct access to functionalized benzimidazolones, including halogenated derivatives. These strategies often employ modern catalytic systems to achieve transformations that are difficult under traditional conditions.

Iodine(III)-Catalyzed Oxidative Cyclization Approaches

A promising modern approach for the synthesis of benzimidazolones involves the use of hypervalent iodine reagents as catalysts or oxidants. These reagents are known for their low toxicity and high efficiency in promoting a variety of oxidative transformations.

One such strategy is the iodine(III)-catalyzed intramolecular oxidative C-H amination of phenylureas. This method allows for the direct formation of the benzimidazolone ring by creating a carbon-nitrogen bond through the activation of a C-H bond on the aromatic ring. This organocatalytic process is operationally simple and can provide excellent yields of benzimidazolone derivatives. Fluorinated protic alcohols are often used as solvents as they can enhance the efficiency of the reaction.

Table 2: Iodine(III)-Catalyzed Synthesis of Benzimidazolone Derivatives An interactive data table should be generated here based on the provided data.

| Substrate | Catalyst/Reagent | Oxidant | Solvent | Product | Yield (%) |

| N'-Aryl urea | Hypervalent iodine catalyst | m-CPBA | Not specified | Benzimidazolinone | Not specified |

| Phenylurea | Aryl iodide | Not specified | Fluorinated protic alcohol | Benzimidazolone | Up to 97 |

This metal-free approach represents a significant advancement in the synthesis of benzimidazolones, offering a greener and more efficient alternative to some of the classical methods.

Metal-Free Synthesis Protocols for Benzimidazolinones

The synthesis of benzimidazolinones without the use of metal catalysts is a significant area of research, focusing on more environmentally friendly and cost-effective methods. One prominent approach involves the use of hypervalent iodine catalysis for the oxidative cyclization of N'-aryl urea compounds. mdpi.com This method represents a significant advancement in forming C–N bonds under metal-free conditions. mdpi.com

The general procedure for creating the necessary urea substrate begins with dissolving an amine hydrochloride in a dichloromethane (B109758) solution. N,N-diisopropylethylamine (DIPEA) is then added, and the mixture is stirred. Subsequently, an aryl isocyanate is introduced, and the reaction is stirred overnight at room temperature. The resulting product is then concentrated and purified to yield the corresponding urea derivative. mdpi.com

The oxidative cyclization of these N-aryl ureas, facilitated by hypervalent iodine catalysis, leads to the formation of various benzimidazolinone compounds. mdpi.com This technique has been shown to produce yields that are comparable to or even higher than those achieved in previously reported methods. mdpi.com A proposed catalytic cycle suggests that in the presence of m-chloroperoxybenzoic acid (mCPBA) and acetic acid (AcOH), the iodine(I) precatalyst is oxidized to a reactive μ-oxo iodine(III) catalyst. Ligand exchange then occurs, replacing the acetate (B1210297) ligand with the substrate, which likely forms an electrophilic urea-I(III) intermediate where the nitrogen of the substrate coordinates to the iodine. mdpi.com

| Method | Catalyst System | Key Transformation | Advantages |

|---|---|---|---|

| Oxidative Cyclization | Hypervalent Iodine | C-N bond formation | Metal-free, environmentally friendly, good yields |

Iodine-Promoted C–H Bond Amination Reactions

Iodine-promoted C–H bond amination reactions offer a direct and efficient pathway to construct the central imidazole (B134444) ring of benzimidazolone derivatives. This synthetic strategy is particularly useful for creating fused tricyclic heteroarenes. nih.govresearchgate.net The key step in this process is the formation of a C–N bond under oxidative conditions, which can be achieved using an iodine-promoted C–H bond amination of a 4-(2-aminophenyl)-4H-1,2,4-triazol-1-ium species. nih.gov

This methodology has demonstrated a broad tolerance for a variety of functional groups. For instance, the reaction is compatible with N1-alkyl substituents that contain esters, amides, alcohols, alkynes, and alkenes. It is also tolerant of N1-aryl substituents with both electron-donating and electron-withdrawing groups. nih.gov By adjusting the amount of iodine to one equivalent, it is possible to selectively perform the C–H amination even in the presence of functional groups that are typically reactive towards iodine, such as alkynes and alkenes, without observing addition to the double or triple bonds. nih.gov The isolated yields over two steps are often greater than 65%. nih.gov

Regioselective Iodination Techniques

The introduction of an iodine atom at a specific position on the benzimidazolone ring is crucial for the synthesis of this compound. Regioselective iodination of aromatic compounds can be challenging, but various methods have been developed to control the position of iodination. While many traditional methods for direct iodination of aromatic compounds necessitate acidic or basic conditions, the use of a mercury(II) oxide and iodine (HgO-I2) reagent provides a neutral and mild alternative with a straightforward work-up. imperial.ac.uk

A typical procedure using the HgO-I2 reagent involves stirring a suspension of HgO (0.5-3 equivalents) and I2 (1-3 equivalents) with a solution of the substrate in a solvent like dichloromethane at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the precipitates are removed, and the filtrate is washed, dried, and evaporated to yield the crude product, which can then be purified. imperial.ac.uk

Rearrangement Reactions of Quinoxalin(on)es to Benzimidazolones

A fascinating and complex route to benzimidazolones involves the rearrangement of quinoxalin(on)e structures. These reactions provide access to benzimidazole derivatives that may be difficult to obtain through more traditional synthetic methods. rsc.orgrsc.org This area of synthesis has been the subject of extensive review, covering literature from the initial discovery of the rearrangement of 2,3-diphenylquinoxaline (B159395) up to more recent examples. rsc.org

One such rearrangement involves a new three-component domino reaction that allows for the simultaneous construction of both a benzimidazolone and a pyrrole (B145914) heterocyclic system under one-pot reaction conditions. acs.org This reaction is initiated by mixing quinoxalin-3(4H)-ones and malononitrile (B47326) with either secondary amines or primary alcohols in the presence of acetic acid with heating. The secondary amine or primary alcohol not only triggers the rearrangement but also determines the nature of the substituents on the newly formed pyrrole ring. acs.org These reactions are generally efficient, with completion times of around 7 hours and yielding up to 97%. acs.org

Another example is the hydrazinolysis of quinoxalin-2(1H)-one in boiling 50% aqueous hydrazine (B178648), which leads to the formation of 2-methylbenzimidazole, demonstrating the tendency of hydrazine to induce ring transformations. rsc.org Similarly, heating 3-hydroxy-2-R-quinoxaline-1-oxides with acetic anhydride (B1165640) in a sealed tube at 180°C can produce 1,3-diacetyl-2-benzimidazolone. rsc.org

Optimization of Synthetic Procedures

The efficiency and scalability of synthetic routes to benzimidazolones are critical for their practical application. Modern techniques such as flow chemistry and Design of Experiment (DoE) methodologies are being increasingly employed to optimize these synthetic procedures.

Flow Chemistry Applications in Benzimidazolone Synthesis

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automation and scalability. nih.gov A novel flow-based approach for the preparation of the benzimidazol-2-one (B1210169) scaffold has been developed, utilizing a 1,1'-carbonyldiimidazole (CDI)-promoted cyclocarbonylation of o-phenylenediamine. mdpi.com

Design of Experiment (DoE) Methodologies for Reaction Optimization

Design of Experiment (DoE) is a powerful statistical tool used to systematically optimize reaction conditions by simultaneously varying multiple factors. nih.gov This approach allows for a comprehensive understanding of the effects of different variables and their interactions, leading to a more efficient optimization process compared to the traditional one-variable-at-a-time (OVAT) method. nih.gov

DoE has been successfully applied to optimize the flow synthesis of benzimidazol-2-one. mdpi.comnih.gov By systematically varying parameters such as temperature, flow rate, and reagent concentration, a mathematical model can be generated to identify the optimal conditions for maximizing the yield of the desired product. rsc.org This methodology has been instrumental in developing an efficient protocol for the multigram-scale preparation of benzimidazolone synthons with high yield, purity, and productivity. mdpi.comnih.gov

| Methodology | Key Parameters Investigated | Outcome |

|---|---|---|

| Flow Chemistry | Temperature, Flow Rate, Reagent Concentration, Residence Time | Reduced reaction time, improved yield and throughput, enhanced safety |

| Design of Experiment (DoE) | Catalyst loading, Temperature, Reagents flow rate, O2 pressure | Identification of optimal reaction conditions, increased product yield |

Structure Activity Relationship Sar Studies of 5 Iodo 1,3 Dihydro Benzimidazol 2 One Analogs

General Principles of SAR in Benzimidazolone Derivatives

The benzimidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Structure-activity relationship (SAR) studies of benzimidazolone derivatives have established that the nature and position of substituents on the bicyclic ring system are critical determinants of their pharmacological profile. Generally, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole (B57391) nucleus have been shown to greatly influence the biological activity of these compounds. nih.govresearchgate.net

The versatility of the benzimidazolone core allows for a wide range of chemical modifications, enabling the fine-tuning of properties such as receptor binding affinity, selectivity, and pharmacokinetic parameters. For instance, the introduction of various substituents can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. The exploration of SAR in benzimidazolone derivatives has been instrumental in the development of potent agents for a variety of therapeutic areas.

Impact of the Iodine Substituent at the 5-Position on Biological Activity

The introduction of a halogen atom, particularly iodine, at the 5-position of the 1,3-dihydro-benzimidazol-2-one ring has a profound effect on the molecule's biological activity. This is attributed to the unique properties of the iodine atom, including its size, polarizability, and ability to form halogen bonds.

Role of Halogenation in Receptor Binding Affinity

Halogenation is a common strategy in drug design to enhance receptor binding affinity and selectivity. The introduction of a halogen atom can lead to favorable interactions with the receptor's binding pocket, such as van der Waals forces and halogen bonding. Halogen bonds are non-covalent interactions between a halogen atom and an electron-donating group, which can contribute significantly to the stability of the ligand-receptor complex.

While specific data on 5-iodo-1,3-dihydro-benzimidazol-2-one is limited in publicly available research, studies on related halogenated benzimidazole derivatives have demonstrated the importance of halogenation for biological activity. For example, the introduction of chlorine into certain benzimidazole-type ligands has been shown to increase their binding affinity for dopamine (B1211576) receptors. nih.gov This effect is thought to be due to the positive electrostatic potential on the halogen atom, which can interact favorably with negatively charged residues in the receptor's active site. nih.gov

Influence of Electronic and Steric Effects of the Iodo Group

The iodine atom at the 5-position exerts both electronic and steric effects that can modulate the biological activity of the benzimidazolone scaffold.

Electronic Effects: Iodine is an electron-withdrawing group through inductive effects, which can alter the electron density distribution of the aromatic ring. This modification of the electronic landscape can influence the molecule's pKa, lipophilicity, and its ability to participate in π-π stacking interactions with aromatic residues in the receptor binding site.

Steric Effects: Iodine is the largest and most polarizable of the stable halogens. Its significant size, or steric bulk, can influence the conformation of the molecule and its fit within the binding pocket of a target protein. A bulky substituent like iodine can either promote a more favorable binding conformation or, conversely, create steric hindrance that prevents optimal binding. The high polarizability of iodine also allows for strong London dispersion force interactions, which can contribute to binding affinity.

SAR of Modifications on the Benzimidazolone Ring System (N1, N3, and C2 Positions)

Beyond the 5-position, modifications at the N1, N3, and C2 positions of the benzimidazolone ring are crucial for modulating the biological activity of this compound analogs.

Systematic SAR studies on various benzimidazolone series have provided valuable insights into the impact of substitutions at these positions. For instance, the nature of the substituents at the N1 and N3 positions can significantly affect the molecule's solubility, metabolic stability, and receptor affinity. Often, the introduction of alkyl or aryl groups at these positions is explored to optimize pharmacokinetic and pharmacodynamic properties.

The C2 position of the benzimidazolone ring is another key site for modification. Introducing different functional groups at this position can lead to diverse biological activities by allowing for interactions with different subpockets of a receptor.

Below is a hypothetical data table illustrating the type of SAR data that would be generated from such studies. The activity data is for illustrative purposes only and is not based on experimental results.

| Compound | R1 | R2 | R3 | Biological Activity (IC50, nM) |

| 1 | H | H | I | - |

| 2 | CH3 | H | I | - |

| 3 | H | CH3 | I | - |

| 4 | CH3 | CH3 | I | - |

| 5 | H | H | I | - |

| 6 | H | H | I | - |

Rational Design Strategies for Enhanced Bioactivity Based on SAR Analysis

The insights gained from SAR studies of benzimidazolone derivatives, including the specific effects of the 5-iodo substituent, provide a strong foundation for the rational design of new analogs with enhanced bioactivity.

A key strategy involves leveraging the unique properties of the iodine atom. The potential for halogen bonding suggests that computational modeling could be employed to identify and optimize interactions between the 5-iodo group and specific amino acid residues in the target receptor's binding site. This could guide the design of analogs with improved affinity and selectivity.

Furthermore, a systematic exploration of the chemical space around the N1, N3, and C2 positions is warranted. By combining the 5-iodo substitution with a diverse range of functional groups at these other positions, it is possible to fine-tune the molecule's properties. For example, introducing polar groups could enhance solubility, while carefully selected hydrophobic moieties could improve membrane permeability.

Structure-based drug design, where the three-dimensional structure of the target receptor is known, can be a powerful tool. Docking studies can be used to predict the binding modes of virtual libraries of 5-iodo-benzimidazolone analogs, allowing for the prioritization of compounds with the most promising predicted interactions for synthesis and biological evaluation. This iterative process of design, synthesis, and testing, guided by SAR principles, holds significant promise for the discovery of novel and potent therapeutic agents based on the this compound scaffold.

Pharmacological Activities and Molecular Mechanisms of 5 Iodo 1,3 Dihydro Benzimidazol 2 One Derivatives

Medicinal Chemistry Significance and Drug Development Potential

The benzimidazole (B57391) nucleus is a highly valued scaffold in drug discovery due to its diverse and significant pharmacological profile. nih.gov Its unique bicyclic structure is a key feature in many clinically used drugs. researchgate.net The development of derivatives from the 1,3-dihydro-2H-benzimidazol-2-one (also known as benzimidazolone) core has yielded compounds with a wide array of therapeutic applications. figshare.com

The introduction of a halogen atom, such as iodine, at the 5-position of the benzimidazolone ring is a strategic modification in medicinal chemistry. Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These changes can, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for specific biological targets. Consequently, the 5-iodo-1,3-dihydro-benzimidazol-2-one scaffold holds considerable potential for the development of novel drug candidates with enhanced or novel pharmacological activities. While research on this specific scaffold is emerging, the well-documented activities of the broader benzimidazole family provide a strong foundation for its drug development potential across various therapeutic areas.

Anti-Inflammatory Modulations

Benzimidazole-based compounds are significant as anti-inflammatory agents, largely due to their ability to inhibit key enzymes and receptors involved in the inflammatory cascade. nih.govnih.gov

Inflammation is a complex biological response mediated by various enzymes, including cyclooxygenases (COX) and 5-lipoxygenase (5-LOX). nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes, thereby blocking the production of prostaglandins. nih.gov Many benzimidazole derivatives have been investigated as inhibitors of these pathways.

Research has shown that certain benzimidazole derivatives can inhibit both COX-1 and COX-2 enzymes. nih.govplantarchives.org For example, a series of 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivatives demonstrated noteworthy in vitro cyclooxygenase inhibition. nih.gov Additionally, other benzimidazole compounds have been identified as potent inhibitors of 5-LOX, an enzyme responsible for the production of leukotrienes, another class of inflammatory mediators. nih.govnih.gov One study reported a benzimidazole derivative that was a potent inhibitor of 5-LOX, as well as COX and various inflammatory cytokines. nih.gov

While the benzimidazole scaffold is a known inhibitor of these key inflammatory enzymes, specific research detailing the COX-1, COX-2, or 5-lipoxygenase inhibitory activity of derivatives of This compound is not extensively available in the current body of literature. However, the established anti-inflammatory profile of the parent structure suggests that its 5-iodo derivatives represent a promising area for future investigation.

| Compound Class | Target Enzyme | Activity |

| Benzimidazole Derivatives | COX-1 / COX-2 | Inhibition |

| Benzimidazole Derivatives | 5-Lipoxygenase (5-LOX) | Inhibition |

Histamine (B1213489) receptors, particularly the H3 and H4 subtypes, play crucial roles in modulating inflammatory and immune responses. The histamine H3 receptor is primarily found in the central nervous system and its antagonism is explored for various neurological conditions. nih.govnih.gov The histamine H4 receptor is expressed mainly on cells of hematopoietic origin, such as mast cells and eosinophils, making it a key target for inflammatory and allergic diseases. jwatch.org

The benzimidazole scaffold has been incorporated into molecules designed as antagonists for these receptors. For instance, 1-[(5-chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine was identified as a selective H4 receptor antagonist. google.com The blockade of H4 receptors can obstruct the histamine-induced chemotaxis of inflammatory cells, presenting a viable therapeutic strategy for conditions like allergic contact dermatitis. jwatch.org

Although the general class of benzimidazoles has yielded histamine receptor antagonists, specific studies on derivatives of This compound as antagonists of histamine H3 or H4 receptors are not prominent in the available scientific reports. The potential for these specific iodo-compounds to act as histamine receptor antagonists remains an area for further research.

Anti-Infective Investigations

The benzimidazole core is a well-established pharmacophore in the development of anti-infective agents, with numerous derivatives exhibiting potent activity against a wide range of pathogens. nih.gov

Derivatives of the benzimidazole scaffold have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 2-substituted benzimidazole derivatives have emerged as potent antibacterial agents against various strains when compared to standard drugs. nih.gov

While data specifically on this compound derivatives is limited, research on closely related structures provides insight into their potential. One study detailed the synthesis and activity of various 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, including a 5-iodo substituted compound. Though not a benzimidazol-2-one (B1210169), this iodo-benzimidazole derivative provides a relevant example of the anti-infective potential of this class.

| Compound/Derivative Class | Gram-Positive Bacteria | Activity (MIC µg/mL) | Gram-Negative Bacteria | Activity (MIC µg/mL) |

| 2-substituted benzimidazoles | Staphylococcus aureus | Potent Inhibition | Escherichia coli | Potent Inhibition |

| Aminopyrimidinyl benzimidazoles | MRSA | Effective Growth Inhibition | Escherichia coli | Effective Growth Inhibition |

MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a compound that inhibits visible growth of a microorganism. Lower values indicate higher potency. Data presented is for the general class of benzimidazole derivatives, as specific data for this compound derivatives is limited.

The benzimidazole nucleus is also a key component of many antifungal agents. nih.gov A number of derivatives have shown better antifungal activity than the standard drug fluconazole (B54011) against various fungal strains, including Aspergillus niger. nih.gov Hybrid molecules incorporating benzimidazole and other heterocyclic rings, such as 1,2,4-triazole, have been synthesized and shown to possess a good antifungal profile against various Candida species.

The antifungal potential of the broader benzimidazole class is well-established. For example, aminopyrimidinyl benzimidazoles have shown effective growth inhibition of the fungus Aspergillus flavus. nih.gov While direct studies on the antifungal spectrum of This compound derivatives are not widely reported, the consistent antifungal activity observed in the broader benzimidazole family supports the potential for these specific derivatives as subjects of future antifungal drug discovery.

| Compound/Derivative Class | Fungal Strain | Activity (MIC) |

| 2-substituted benzimidazoles | Aspergillus niger | 0.018 mM |

| Aminopyrimidinyl benzimidazoles | Aspergillus flavus | Effective Inhibition |

| Benzimidazole-hydrazones | Candida species | Notable Activity |

Antitubercular Potential

The benzimidazole core is a recognized pharmacophore in the development of antitubercular agents. Various derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Studies have shown that benzimidazole-based compounds can exhibit potent activity against both replicating and non-replicating states of the bacterium. nih.gov For instance, certain 2,5-disubstituted and 1,2,5-trisubstituted benzimidazoles have demonstrated in vitro potency against the M. tuberculosis H37Rv strain, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25 μg/mL. nih.gov The antimycobacterial activity of these compounds is often associated with their ability to interfere with essential cellular processes. nih.gov

While the broader class of benzimidazoles has shown promise, specific research on the antitubercular activity of this compound is not extensively documented in the reviewed literature. However, the presence of a halogen at the 5-position is a common feature in many biologically active benzimidazoles, suggesting that this substitution could be a viable strategy for developing new antitubercular candidates. nih.gov Further investigation into the specific effects of the 5-iodo substitution on the antimycobacterial properties of the 1,3-dihydro-benzimidazol-2-one scaffold is warranted.

Table 1: Antitubercular Activity of Selected Benzimidazole Derivatives

| Compound | Target Organism | Activity (MIC) | Reference |

| 2,5-disubstituted benzimidazoles | M. tuberculosis H37Rv | 6.25–25 μg/mL | nih.gov |

| 5-nitrofuranyl benzimidazole derivative (Compound 70) | M. tuberculosis | < 0.049 μg/mL | nih.gov |

Antiprotozoal Activities

Benzimidazole derivatives are well-established as effective antiprotozoal agents. nih.gov Their mechanism of action often involves the disruption of microtubule polymerization by binding to β-tubulin, a critical component of the protozoan cytoskeleton. This interference with microtubule function leads to impaired cell division, motility, and nutrient uptake, ultimately resulting in the death of the parasite.

Research has demonstrated the efficacy of various benzimidazole derivatives against a range of protozoan parasites, including Leishmania, Trypanosoma, and Giardia. For example, 2H-benzimidazole 1,3-dioxide derivatives have shown remarkable in vitro activity against Trypanosoma cruzi and Leishmania species. nih.gov Similarly, certain 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives have exhibited potent and selective activity against Giardia intestinalis and Trichomonas vaginalis. researchgate.net

Anti-Cancer and Anti-Proliferative Research

The 1,3-dihydro-benzimidazol-2-one scaffold has emerged as a valuable template for the design of novel anti-cancer agents. Derivatives of this core structure have demonstrated a variety of anti-proliferative and cytotoxic effects against numerous cancer cell lines.

Protein Kinase Inhibition (e.g., CK2, Akt)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, they are major targets for anti-cancer drug development. Benzimidazole derivatives have been identified as potent inhibitors of several protein kinases, including Casein Kinase 2 (CK2) and Akt (also known as Protein Kinase B).

The PI3K/Akt signaling pathway is another critical pathway in cancer progression, and its inhibition is a key therapeutic strategy. Although less documented than CK2 inhibition, some benzimidazole derivatives have been explored as potential Akt inhibitors.

Cytotoxic Potential Against Cancer Cell Lines

Derivatives of 1,3-dihydro-benzimidazol-2-one have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. For instance, a study on 1-propenyl-1,3-dihydro-benzimidazol-2-one showed cytotoxic effects against neuroblastoma (Neura 2a), kidney cancer (HEK 293), and breast cancer (MCF-7) cell lines in the low micromolar range. nih.gov Another study reported the synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their in vitro cytotoxicity against rectal (SW707), bladder (HCV29T), lung (A549), and breast (T47D) cancer cell lines. researchgate.net

The introduction of different substituents on the benzimidazolone core allows for the modulation of cytotoxic potency and selectivity. While specific cytotoxic data for this compound was not found in the reviewed literature, the established anti-cancer activity of related derivatives suggests that it is a promising candidate for further investigation.

Table 2: Cytotoxic Activity of a 1-Propenyl-1,3-dihydro-benzimidazol-2-one Derivative

| Cell Line | Cancer Type | Cell Viability at 20 µM (%) | Reference |

| Neura 2a | Neuroblastoma | 50.76 | nih.gov |

| MCF-7 | Breast Cancer | 37.67 | nih.gov |

| HEK 293 | Kidney Cancer | 47.08 | nih.gov |

Targeting Specific Biomolecules (e.g., α-synuclein aggregates for neurological disorders)

The aggregation of α-synuclein is a key pathological feature of several neurodegenerative diseases, including Parkinson's disease. frontiersin.org Compounds that can inhibit or disrupt the formation of these aggregates are of significant therapeutic interest. frontiersin.orgnih.govresearchgate.net While direct evidence for the interaction of this compound with α-synuclein is not available in the reviewed literature, the benzimidazole scaffold has been explored in this context. The development of small molecules that can modulate protein aggregation is an active area of research, and the unique electronic and steric properties of the 5-iodo-benzimidazolone core could be advantageous in designing such agents.

Central Nervous System (CNS) Activity and Receptor Interactions

The benzimidazole scaffold is present in a number of centrally acting drugs, indicating its ability to cross the blood-brain barrier and interact with CNS targets. Derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole have been synthesized and evaluated for their affinity to various CNS receptors.

One study focused on 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives and their selective affinity for the 5-HT₄ receptor. nih.govresearchgate.net Depending on the substituents, these compounds exhibited profiles as partial agonists or antagonists, with some showing moderate to high affinity (Kᵢ = 6.7-75.4 nM). nih.govresearchgate.net Another line of research investigated 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles and related compounds, which demonstrated high affinity for the dopamine (B1211576) D₂ receptor. nih.gov

These findings suggest that the 1,3-dihydro-benzimidazol-2-one core is a versatile scaffold for developing CNS-active agents. The introduction of an iodine atom at the 5-position could influence the lipophilicity and electronic properties of the molecule, potentially altering its ability to penetrate the CNS and its binding affinity for specific receptors. Further studies are needed to explore the CNS activity and receptor interaction profile of this compound and its derivatives.

Other Pharmacological Effects

Beyond their effects on the central nervous system, derivatives of this compound have been investigated for a variety of other pharmacological activities.

Several studies have reported the analgesic properties of benzimidazole derivatives. semanticscholar.orgmdpi.comnih.gov Newly synthesized derivatives have demonstrated a range of analgesic effects from moderate to very strong. semanticscholar.org For example, a series of novel 2,3,4,5-tetrahydro nih.govresearchgate.netdiazepino[1,2-a]benzimidazole derivatives were evaluated for their pain-relieving effects using the tail flick and hot plate methods in animal models. mdpi.comnih.gov Within this series, compounds 2d (a ketone) and 2b (an amide) exhibited the highest analgesic activity. mdpi.com

| Compound | Analgesic Effect (Tail-Flick Test) | Analgesic Effect (Hot Plate Test) |

|---|---|---|

| 2a (Chlorobenzyl derivative) | No analgesic effect | Moderate activity |

| 2b (Amide derivative) | Highest activity in class | Pronounced activity |

| 2c (Fluorophenylacetamide derivative) | No pronounced analgesic effect | Moderate activity |

| 2d (Ketone derivative) | Highest activity in class | Pronounced activity |

A promising strategy for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase in the digestive tract. nih.gov By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable glucose is slowed, which helps to control post-meal blood sugar spikes. nih.gov

Benzimidazole derivatives have been identified as effective inhibitors of both α-amylase and α-glucosidase. researchgate.netresearchgate.netdovepress.com Numerous synthesized compounds have demonstrated good to moderate inhibitory activity against these enzymes. researchgate.net In one study, a specific benzimidazole derivative, 7l , was found to be a potent dual inhibitor with IC50 values of 20.47 ± 0.60 µg/mL against α-amylase and 22.45 ± 0.36 µg/mL against α-glucosidase. researchgate.net Other research has also identified potent synthetic benzimidazole derivatives as α-glucosidase inhibitors. dovepress.com The inhibitory potential of these compounds makes them attractive candidates for the development of new antidiabetic agents. doaj.org

| Compound | α-Amylase Inhibition (IC50) | α-Glucosidase Inhibition (IC50) | Reference Standard (Acarbose) IC50 |

|---|---|---|---|

| Compound 7l | 20.47 ± 0.60 µg/mL | 22.45 ± 0.36 µg/mL | Not specified in source |

| Compound FA2 | 5.17 ± 0.28 µM | 18.82 ± 0.89 µM | >50 µM (α-amylase), 58.8 ± 2.69 µM (α-glucosidase) dovepress.com |

Benzimidazole derivatives are well-established as antihypertensive agents, with many acting as angiotensin II type 1 (AT1) receptor antagonists. researchgate.netntnu.no The AT1 receptor is a key component of the renin-angiotensin system, which regulates blood pressure. By blocking this receptor, these compounds prevent the vasoconstrictive effects of angiotensin II, leading to a reduction in blood pressure. frontiersin.org

Several novel 5-nitro benzimidazole derivatives have demonstrated high affinity for the AT1 receptor and significant antihypertensive effects in spontaneously hypertensive rats. nih.gov For example, compound 3 , a 5-nitro benzimidazole derivative, displayed a high affinity for the AT1 receptor with an IC50 value of 1.03 ± 0.26 nM. nih.gov In vivo, this compound caused a significant, dose-dependent, and long-lasting decrease in mean blood pressure that was superior to the effects of the established drug Losartan. nih.gov Other research has focused on developing benzimidazole derivatives with multitarget effects, combining AT1 receptor antagonism with calcium channel blockade to achieve a more potent antihypertensive response. nih.gov The vasorelaxant mechanisms may also involve the cGMP pathway and the opening of BKCa channels. frontiersin.org

| Compound | Target/Mechanism | AT1 Receptor Affinity (IC50) | In Vivo Antihypertensive Effect |

|---|---|---|---|

| Compound 3 (5-nitro derivative) | AT1 Antagonist | 1.03 ± 0.26 nM | Maximal reduction of 41 mmHg at 10 mg/kg; effect lasted >24h nih.gov |

| Compound 1g (fluoro-substituted) | AT1 Antagonist | Nanomolar affinity | Maximal reduction of 74.5 ± 3.5 mmHg at 10 g/kg; effect lasted >24h researchgate.net |

| FPD (fluorophenyl derivative) | AT1 Antagonist, Ca2+ channel blocker, BKCa channel opener | Not specified | Significantly decreased blood pressure in SHR models frontiersin.org |

Computational and Biophysical Research on 5 Iodo 1,3 Dihydro Benzimidazol 2 One

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Iodo-1,3-dihydro-benzimidazol-2-one, molecular docking studies would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity. While specific docking studies for this compound are not extensively documented in publicly available literature, research on similar benzimidazole (B57391) derivatives provides insights into their potential interactions.

Benzimidazole scaffolds are known to interact with a variety of biological targets, often through hydrogen bonding involving the N-H groups of the benzimidazolone core and hydrophobic interactions with the benzene (B151609) ring. The iodine atom at the 5-position can introduce specific interactions, such as halogen bonding, which can enhance binding affinity and selectivity for a particular target. For instance, in a study on new 1,3-dihydro-2H-benzimidazol-2-one derivatives, molecular docking revealed potential binding to targets like the GALR3 receptor. mdpi.comnih.govnih.govbohrium.com The stability of such ligand-target complexes is often further investigated using molecular dynamics simulations. mdpi.comnih.govnih.govbohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

A QSAR study on halogen- and amidino-substituted benzothiazoles and benzimidazoles revealed that descriptors such as Burden eigenvalues (which relate to molecular topology and electronic environment) can be correlated with cytotoxic effects. mdpi.com For instance, the study showed that certain electronic and steric properties of the substituents significantly influence the biological activity. In the case of this compound, the iodine substituent would contribute to several physicochemical properties, including:

Lipophilicity: The iodine atom would increase the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Electronic Effects: Iodine is an electron-withdrawing group, which can influence the electronic distribution within the benzimidazole ring system and affect its ability to participate in electronic interactions.

Steric Factors: The size of the iodine atom can influence how the molecule fits into a binding site.

A hypothetical QSAR model for a series of 5-substituted-1,3-dihydro-benzimidazol-2-ones might find that a descriptor representing the size or polarizability of the substituent at the 5-position is a key determinant of activity.

| Descriptor Category | Potential Influence of Iodine Substituent |

| Topological | Alteration of molecular shape and connectivity. |

| Electronic | Induction of electron-withdrawing effects, potential for halogen bonding. |

| Hydrophobic | Increase in lipophilicity (logP). |

| Steric | Increased bulk at the 5-position. |

In Silico Prediction of Pharmacokinetic Parameters Relevant to Research

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. While specific ADMET predictions for this compound are not published, studies on similar benzimidazole derivatives suggest that this class of compounds generally possesses favorable drug-like properties. nih.govbohrium.commdpi.combrieflands.com

Computational pharmacokinetic studies on newly synthesized 1,3-dihydro-2H-benzimidazol-2-one derivatives have demonstrated that these molecules can exhibit properties consistent with good oral bioavailability. nih.govbohrium.com Predictions for this compound would likely involve the calculation of various molecular descriptors to assess its potential pharmacokinetic profile.

Key Predicted Pharmacokinetic Parameters:

| Parameter | Predicted Property for this compound (Hypothetical) | Rationale |

| Molecular Weight | ~260 g/mol | Within the typical range for drug-like molecules. |

| LogP (Lipophilicity) | Moderately lipophilic | The iodine atom increases lipophilicity compared to the unsubstituted parent compound. |

| Hydrogen Bond Donors | 2 (from the N-H groups) | Favorable for oral absorption. |

| Hydrogen Bond Acceptors | 1 (from the C=O group) | Favorable for oral absorption. |

| Polar Surface Area (PSA) | Likely to be in an acceptable range for cell permeability. | |

| Blood-Brain Barrier (BBB) Permeability | Prediction would depend on the specific model used, but increased lipophilicity could suggest some potential for CNS penetration. | |

| CYP450 Inhibition | Would need to be specifically predicted, as interactions with metabolic enzymes are complex. | |

| Ames Mutagenicity | Often predicted to be non-mutagenic for this scaffold, but would require specific calculation. |

These in silico predictions would need to be validated by experimental studies but are valuable for prioritizing compounds for further development.

Spectroscopic and Structural Elucidation Techniques (e.g., NMR, IR, HRMS, X-Ray Crystallography)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The proton NMR spectrum of this compound would be expected to show signals for the aromatic protons and the N-H protons. The aromatic protons would appear as a set of multiplets or distinct signals in the aromatic region (typically 7.0-8.0 ppm), with their coupling patterns and chemical shifts influenced by the iodine substituent. The N-H protons would likely appear as a broad singlet at a downfield chemical shift. For comparison, the 1H NMR spectrum of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one shows N-H protons at 12.66 and 12.29 ppm and an aromatic proton at 7.96 ppm. nih.gov

13C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atom attached to the iodine (C-5) would exhibit a chemical shift influenced by the heavy atom effect. The carbonyl carbon (C-2) would appear at a characteristic downfield position (around 155 ppm). The 13C NMR spectrum of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one shows the C-2 carbon at 155.75 ppm. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected peaks include:

N-H stretching vibrations around 3200-3400 cm-1.

C=O stretching vibration of the cyclic urea (B33335) around 1700-1750 cm-1. The FT-IR spectrum of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one shows a C=O peak at 1741 cm-1. nih.gov

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm-1 region.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecule, confirming its elemental composition. The mass spectrum would show the molecular ion peak corresponding to the exact mass of C7H5IN2O.

X-Ray Crystallography: A single-crystal X-ray diffraction study would provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure of this compound is not reported, the crystal structure of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one has been determined, revealing a planar benzimidazolone core. nih.gov A similar planarity would be expected for the 5-iodo derivative, with the iodine atom lying in the plane of the aromatic ring.

Comparative Spectroscopic and Structural Data of Related Compounds:

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) C=O | Crystal System |

| 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one nih.gov | 12.66 (s, 1H, 3-NH), 12.29 (s, 1H, 1-NH), 7.96 (s, 1H, 7-H-Ar) | 155.75 (C-2), 134.52 (C-6), 134.08 (C-5), 132.83 (C-8), 131.73 (C-9), 122.56 (C-4), 107.82 (C-7) | 1741 | Orthorhombic |

| 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one nih.gov | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed | Monoclinic |

| 1-propenyl-1,3-dihydro-benzimidazol-2-one nih.gov | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed | Monoclinic |

This table provides a reference for the types of data obtained for similar structures and what might be expected for this compound.

Future Research Directions and Translational Perspectives

Development of Novel 5-Iodo-1,3-dihydro-benzimidazol-2-one Analogs with Enhanced Specificity

The development of novel analogs of this compound is a primary focus for enhancing therapeutic specificity and efficacy. The benzimidazol-2-one (B1210169) core is recognized as a privileged scaffold in medicinal chemistry, serving as the foundation for numerous biologically active molecules. mdpi.com Future research will likely involve systematic modifications of this core structure to optimize interactions with specific biological targets.

Strategies for analog development include the introduction of various substituents at the N-1 and N-3 positions of the benzimidazolone ring. For instance, the synthesis of 1,3-disubstituted benzimidazol-2-ones has been explored to create new agents with potential therapeutic activities. uctm.edu By strategically altering these positions on the 5-iodo-benzimidazolone template, researchers can fine-tune the compound's steric and electronic properties to achieve higher affinity and selectivity for a target receptor or enzyme.

Furthermore, modifications to the benzene (B151609) ring portion of the molecule, beyond the existing iodine atom, could yield analogs with novel properties. The preparation of nitro and nitramino derivatives of 1,3-dihydro-2H-benzimidazol-2-one has been described, highlighting the chemical tractability of this scaffold for creating diverse compound libraries. nih.gov Applying similar synthetic strategies to the 5-iodo backbone could lead to the discovery of next-generation compounds with improved pharmacological profiles.

Table 1: Strategies for Developing Novel this compound Analogs

| Modification Site | Rationale for Modification | Potential Outcome |

|---|---|---|

| N-1 and N-3 positions | To modulate lipophilicity, hydrogen bonding capacity, and steric interactions. | Enhanced target binding and specificity. |

| Benzene Ring | Introduction of additional functional groups (e.g., nitro, amino, alkyl). | Altered electronic properties and potential for new biological activities. |

Exploration of Multi-Targeting Strategies for Complex Diseases

The traditional "one-drug, one-target" approach has shown limitations in treating complex, multifactorial diseases. nih.gov Consequently, there is a growing interest in developing single molecules that can modulate multiple targets simultaneously. nih.gov This multi-target drug strategy aims to improve therapeutic efficacy and reduce the likelihood of drug resistance. nih.gov

The benzimidazolone scaffold is well-suited for the design of multi-target agents due to its versatile structure, which can be elaborated to interact with different bioreceptors. nih.gov Future research on this compound could focus on designing derivatives that combine the structural features required for interacting with multiple, disease-relevant targets. For example, in oncology, a single compound could be engineered to inhibit both a specific protein kinase and a cell cycle-related enzyme, offering a synergistic therapeutic effect.

The development of such multi-targeted oral antidiabetic drugs is already underway, with compounds like sotagliflozin (B1681961) and imeglimin (B608072) showing promise. nih.gov This paradigm provides a roadmap for exploring the potential of iodinated benzimidazolones in complex diseases like cancer, neurodegenerative disorders, and metabolic syndrome, where intricate biological networks are involved.

Advances in Synthetic Methods for Sustainable Production

The advancement of synthetic methodologies is crucial for the efficient and sustainable production of this compound and its analogs. Traditional synthesis methods can be inefficient or rely on harsh or toxic reagents. mdpi.com Modern synthetic chemistry offers several promising avenues for improvement.

One such advancement is the use of flow chemistry. A novel flow-based method for preparing the benzimidazol-2-one core has been developed, allowing for efficient, scalable production with high yield and purity. mdpi.com This approach, optimized through design of experiment (DoE), could be adapted for the synthesis of iodinated derivatives, facilitating the multigram-scale preparation needed for extensive preclinical and clinical studies. mdpi.com

Another area of innovation is the development of metal-free synthetic routes. Hypervalent iodine catalysis, for instance, has been successfully used for the oxidative cyclization of N-aryl ureas to produce benzimidazolinones. mdpi.com This organocatalytic process avoids the use of potentially toxic heavy metals. mdpi.com Similarly, aryl iodide catalyzed intramolecular C–H amination of phenylurea has been shown to be a highly efficient method for constructing benzimidazolone derivatives. acs.org These greener synthetic strategies are essential for the environmentally responsible development of new pharmaceuticals.

Table 2: Modern Synthetic Approaches for Benzimidazolone Production

| Synthetic Method | Key Advantages | Relevance to this compound |

|---|---|---|

| Flow Chemistry | Scalability, high productivity, improved safety and control. mdpi.com | Enables efficient large-scale synthesis for further research and development. mdpi.com |

| Hypervalent Iodine Catalysis | Metal-free conditions, operational simplicity. mdpi.com | Provides a sustainable and "green" alternative to metal-catalyzed reactions. mdpi.com |

Integration of Omics Data in Pharmacological Characterization

The comprehensive pharmacological characterization of this compound and its analogs can be significantly enhanced by the integration of "omics" data (genomics, proteomics, transcriptomics, metabolomics). researchgate.net This systems pharmacology approach allows for a deeper understanding of a drug's mechanism of action, its effects on biological networks, and the identification of potential biomarkers. researchgate.netnih.gov

By integrating data from different omics disciplines, researchers can uncover complex relationships within biological systems that would be missed by single-omics analyses. researchgate.netmdpi.com For instance, transcriptomics can reveal changes in gene expression in response to treatment with an iodinated benzimidazolone, while proteomics can identify the protein targets and pathways that are modulated. Metabolomics can then provide insight into the downstream functional consequences of these changes. researchgate.net

This integrated approach is crucial for advancing precision medicine, where treatments are tailored to the unique molecular profile of a patient's disease. researchgate.net In the context of immuno-oncology, for example, omics data can inform mechanistic models of the Cancer Immunity Cycle, helping to make quantitative decisions about dosing and combination therapies. nih.gov Applying these methodologies to iodinated benzimidazolones could accelerate their development by providing a holistic view of their pharmacological effects and identifying patient populations most likely to respond.

Preclinical Research Avenues for Potentially Therapeutic Iodinated Benzimidazolones

The diverse biological activities reported for benzimidazolone derivatives provide a strong rationale for a broad preclinical investigation of this compound and its analogs. mdpi.com The structural similarity of benzimidazoles to naturally occurring nucleotides allows them to interact with various biopolymers, leading to a wide range of therapeutic applications. nih.gov

Future preclinical studies should explore the potential of iodinated benzimidazolones in several key therapeutic areas:

Oncology: Numerous benzimidazolone derivatives have demonstrated antiproliferative activity against various cancer cell lines, including liver, colon, lung, and breast cancer. bohrium.comnih.gov Preclinical models can be used to evaluate the efficacy of 5-iodo analogs in vivo and to elucidate their specific anticancer mechanisms.

Infectious Diseases: The benzimidazole (B57391) scaffold is the basis for several anthelmintic drugs. uctm.edu New 1,3-disubstituted benzimidazol-2-ones have shown promising in vitro activity against Trichinella spiralis, suggesting that iodinated versions could be investigated as novel anti-parasitic agents. uctm.edu

Neuropharmacology: Certain benzimidazolone derivatives have been synthesized as ligands for serotonin (B10506) receptors, such as 5-HT4, indicating their potential for treating neurological and psychiatric disorders. researchgate.net The introduction of an iodine atom could modulate receptor affinity and selectivity, opening up new avenues for CNS drug discovery.

Cytotoxicity studies are a fundamental component of preclinical evaluation. For example, the anticancer activity of 1-propenyl-1,3-dihydro-benzimidazol-2-one was confirmed using MTT assays against neuroblastoma, kidney, and breast cancer cell lines. nih.gov Similar in vitro and subsequent in vivo studies will be essential to establish the therapeutic potential and selectivity of novel iodinated benzimidazolones.

Q & A

Q. What are the common synthetic routes for preparing 5-Iodo-1,3-dihydro-benzimidazol-2-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via alkylation of benzimidazol-2-one precursors. For example, reacting 5-nitro-1,3-dihydro-benzimidazol-2-one with alkyl bromides (e.g., dodecyl bromide) in the presence of tetra-n-butylammonium bromide as a phase-transfer catalyst under mild conditions yields derivatives . Optimization strategies include:

- Catalyst Loading : 0.1–0.3 molar equivalents of catalyst to enhance reaction efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction rates.

- Temperature Control : Reactions at 60–80°C balance yield and decomposition risks.

| Reaction Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (TBAB) | 0.2 eq. | Increases by 15–20% |

| Solvent | DMF | Maximizes solubility |

| Temperature | 70°C | Reduces side products |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm iodine incorporation. For example, deshielding effects in H NMR indicate iodine’s electron-withdrawing influence .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles (e.g., C–I bond: ~2.09 Å) and confirms tautomeric forms . SHELX software (SHELXL, SHELXS) is widely used for refinement, especially for high-resolution data .

- Infrared Spectroscopy (IR) : Stretching frequencies for C=O (~1700 cm) and N–H (~3400 cm^{-1) confirm the benzimidazolone core .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic structure and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Electrostatic Potential Maps : Highlight electron-deficient regions near iodine, guiding substitution reactions .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability and reactivity .

- Solvent Effects : Continuum solvation models (e.g., PCM) simulate solvent interactions, explaining discrepancies between experimental and theoretical NMR shifts .

Validation : Compare computed IR spectra with experimental data to refine functional-group assignments .

Q. What strategies are recommended for resolving contradictions between experimental data (e.g., NMR shifts) and computational predictions in benzimidazolone derivatives?

Methodological Answer:

- Iterative Refinement : Adjust computational parameters (e.g., solvent models, basis sets) to align with experimental conditions. For example, including explicit solvent molecules in DFT models improves NMR shift accuracy .

- Cross-Technique Validation : Use XRD to confirm molecular geometry, then validate DFT-optimized structures against crystallographic data .

- Error Analysis : Quantify systematic errors (e.g., solvent polarity effects on H NMR) using control experiments .

Q. How does the choice of solvent and catalyst influence the regioselectivity and yield in the alkylation of benzimidazol-2-one derivatives?

Methodological Answer:

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, favoring N-alkylation over O-alkylation. Non-polar solvents (e.g., toluene) may reduce yields due to poor solubility .

- Catalyst Role : Phase-transfer catalysts (e.g., TBAB) enhance ion-pair formation, accelerating alkylation at the benzimidazolone nitrogen .

| Condition | Regioselectivity | Yield Range |

|---|---|---|

| DMF + TBAB | >90% N-alkylation | 75–85% |

| Toluene (no catalyst) | Mixed products | <40% |

Q. What are the best practices for analyzing crystallographic data of iodinated benzimidazolones when twinning or disorder is observed?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to enhance data quality for heavy atoms like iodine .

- Refinement Tools : SHELXL’s TWIN and BASF commands model twinning, while PART instructions address disorder .

- Validation : Check R (<5%) and completeness (>95%) to ensure data reliability .

Q. How can researchers design experiments to probe the biological activity of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce substituents at the 1- and 3-positions to modulate lipophilicity and target binding .

- In Silico Screening : Dock derivatives into protein active sites (e.g., kinases) using AutoDock Vina to prioritize synthesis targets .

- In Vitro Assays : Use fluorescence-based assays (e.g., ATPase inhibition) to quantify activity, correlating with computed HOMO-LUMO gaps .

Note on Sources :

All answers are based on peer-reviewed methodologies from crystallography (), synthetic chemistry (), and computational modeling (). Contradictions in data (e.g., solvent effects) are addressed through iterative validation frameworks (). Commercial or non-academic sources (e.g., supplier websites) are excluded per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.